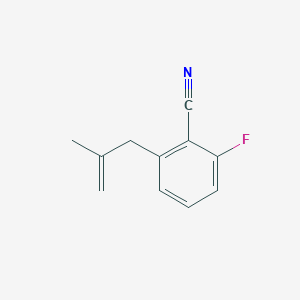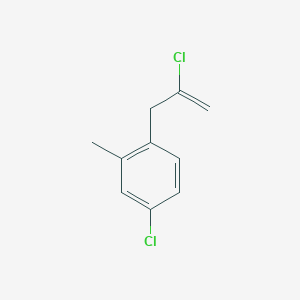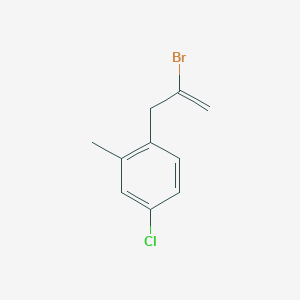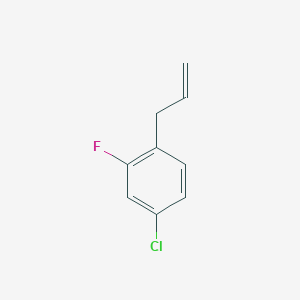
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene
Overview
Description
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene, also known as CFMP, is a chemical compound that belongs to the category of chiral olefins. It is widely used in scientific research due to its unique properties and applications in various fields.
Scientific Research Applications
Copolymerization and Material Properties
Novel copolymers of styrene with various ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to "3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene," have been synthesized and studied for their copolymerization behavior and material properties. The studies highlight the synthesis process, involving Knoevenagel condensation, and the analysis of copolymers' composition, structure, and decomposition characteristics. These copolymers exhibit distinct thermal stability and decomposition patterns, contributing to the understanding of their potential applications in material science (Kharas et al., 2016; Hussain et al., 2019).
Synthesis and Antitumor Activity
The synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including structures related to the subject compound, have demonstrated significant cytotoxic activity against tumor cell lines. These findings suggest potential applications in the development of new antitumor agents, highlighting the importance of structural modification in enhancing biological activity (Naito et al., 2005).
Optical Properties and Electronic Effects
Research on poly(thiophene)s has explored the effects of various functional groups, including halogen substituents, on the optical and photophysical properties of these materials. This work provides insights into how molecular control, through specific substitutions like those found in "3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene," can enhance solid-state emission, offering potential applications in optoelectronic devices (Li et al., 2002).
Molecular Structure and Reactivity
Studies on the molecular structure, reactivity, and quantum chemical analysis of compounds bearing chloro and fluoro substituents provide valuable information on their chemical behavior. This includes analysis of hyperpolarizability, NBO, HOMO-LUMO, and MEP, contributing to a deeper understanding of the electronic configuration and potential applications in various fields of chemistry (Satheeshkumar et al., 2017).
properties
IUPAC Name |
4-chloro-2-fluoro-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSZOEVOXULPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222041 | |
| Record name | 4-Chloro-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene | |
CAS RN |
951894-35-2 | |
| Record name | 4-Chloro-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















